Physicochemical Profiling and Synthetic Utility of 4-Methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid in Drug Discovery
Physicochemical Profiling and Synthetic Utility of 4-Methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid in Drug Discovery
Executive Summary
In modern fragment-based drug discovery (FBDD) and lead optimization, the selection of privileged scaffolds is paramount. 4-Methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid (CAS: 1416440-15-7) represents a highly specialized building block featuring a 6-azaindole (pyrrolo[2,3-c]pyridine) core[1],[2]. As a bioisostere of the traditional indole ring, the 6-azaindole framework offers superior physicochemical properties, including tunable lipophilicity, enhanced aqueous solubility, and the introduction of a critical hydrogen-bond acceptor[3],[4].
This technical guide dissects the physicochemical properties of this compound, explores the mechanistic rationale behind its structural features, and provides field-proven, self-validating experimental protocols for its integration into medicinal chemistry workflows.
Physicochemical and Structural Profiling
The substitution pattern of 4-Methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid is deliberately engineered for late-stage functionalization. The core structure features a pyrrole ring fused to a pyridine ring, with a methyl group at the C4 position and a carboxylic acid at the C5 position[2],[5].
Quantitative Data Summary
| Property | Value | Structural / Functional Implication |
| Chemical Name | 4-Methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid | Core scaffold for targeted therapies. |
| CAS Registry Number | 1416440-15-7 | Unique identifier for sourcing and compliance[6]. |
| Molecular Formula | C9H8N2O2 | Indicates a low molecular weight fragment[2]. |
| Molecular Weight | 176.17 g/mol | Ideal for FBDD; allows significant mass addition during lead optimization[1]. |
| Core Scaffold | 6-Azaindole | Bioisostere of indole; improved metabolic stability[3]. |
| H-Bond Donors (HBD) | 2 (Pyrrole N1-H, Carboxyl O-H) | Facilitates interaction with kinase hinge regions and epigenetic targets[7]. |
| H-Bond Acceptors (HBA) | 3 (Pyridine N6, Carboxyl C=O, C-O) | Pyridine N6 acts as a critical acceptor for ATP-competitive binding[4]. |
Mechanistic Utility in Drug Design (Causality & Rationale)
As an application scientist, I emphasize that every atom in a lead fragment must serve a geometric or electronic purpose. The architecture of 4-Methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid is a masterclass in rational design:
The 6-Azaindole Core: A Privileged Hinge Binder
The 1H-pyrrolo[2,3-c]pyridine core is widely recognized in the development of kinase inhibitors and epigenetic modulators[5],[8]. The presence of the pyridine nitrogen (N6) adjacent to the pyrrole NH (N1) creates a bidentate hydrogen-bonding motif. This perfectly mimics the binding pattern of the adenine moiety of ATP, allowing the scaffold to anchor deeply into the hinge region of protein kinases[3],[7]. Furthermore, replacing the CH of an indole with a nitrogen atom significantly lowers the LogP, thereby improving the aqueous solubility of the resulting drug candidate[4]. Recent literature also highlights the efficacy of pyrrolo[2,3-c]pyridines as highly potent and reversible Lysine-specific demethylase 1 (LSD1) inhibitors in oncology[9],[10].
The C4-Methyl Group: Conformational Locking
The methyl group at the C4 position is not merely decorative; it provides essential steric shielding. When the C5-carboxylic acid is converted into an amide, the adjacent C4-methyl restricts the rotational degrees of freedom of the amide bond. This conformational locking forces the attached substituent into a specific vector, which can be exploited to target the solvent-exposed region or a specific hydrophobic sub-pocket (such as the gatekeeper residue in kinases) with high precision.
The C5-Carboxylic Acid: The Synthetic Vector
The C5 position is an optimal vector for diversification. The carboxylic acid serves as a versatile synthetic handle for amide coupling, cross-coupling (via decarboxylative strategies), or reduction to an alcohol/aldehyde.
Caption: Pharmacophore model of 4-Methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid.
Experimental Workflows & Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.
Protocol 1: Sterically Hindered Amide Coupling (Derivatization of C5-COOH)
Causality: The C5-carboxylic acid is sterically hindered by the adjacent C4-methyl group. Standard coupling reagents (like EDC/HOBt) often result in sluggish kinetics and poor yields. Therefore, we utilize HATU, which generates a highly reactive HOAt ester capable of overcoming this steric barrier.
Step-by-Step Methodology:
-
Preparation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, suspend 4-Methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid (1.0 equiv, 0.5 mmol) in anhydrous N,N-Dimethylformamide (DMF) (5.0 mL) under a nitrogen atmosphere.
-
Activation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 1.5 mmol) followed by HATU (1.2 equiv, 0.6 mmol). Stir the reaction mixture at room temperature for 15 minutes. Validation checkpoint: The solution should transition to a clear, pale yellow state, indicating the formation of the active HOAt ester.
-
Coupling: Add the desired primary or secondary amine (1.2 equiv, 0.6 mmol) dropwise. Stir the reaction at room temperature for 2–4 hours.
-
Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3 (10 mL). Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, then dry over anhydrous Na2SO4.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via reverse-phase preparative HPLC (C18 column, gradient of 10-90% Acetonitrile in Water with 0.1% TFA).
-
Validation: Confirm the product identity and purity (>95%) using LC-MS (ESI+) and 1H-NMR (400 MHz, DMSO-d6).
Caption: Workflow for C5-carboxylic acid amide derivatization and validation.
Protocol 2: Determination of LogD (pH 7.4) via Shake-Flask Method
Causality: Because this molecule contains an acidic group (COOH) and a basic group (pyridine N), its ionization state is highly dependent on physiological pH. Measuring LogD at pH 7.4 provides a more accurate representation of its lipophilicity in vivo than a calculated LogP.
Step-by-Step Methodology:
-
Solvent Saturation: Pre-saturate 1-octanol and Phosphate-Buffered Saline (PBS, pH 7.4) by stirring them together vigorously for 24 hours, then separate the phases.
-
Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of the pre-saturated PBS (pH 7.4) to create the stock solution.
-
Partitioning: In a 5 mL glass vial, combine 1.0 mL of the stock solution with 1.0 mL of pre-saturated 1-octanol.
-
Equilibration: Seal the vial and agitate on a mechanical shaker at 300 rpm for 60 minutes at exactly 25 °C.
-
Phase Separation: Centrifuge the vial at 3000 rpm for 15 minutes to ensure complete phase separation without emulsions.
-
Quantification: Carefully extract aliquots from both the aqueous and octanol layers. Quantify the concentration of the compound in each phase using HPLC-UV (λ = 254 nm).
-
Calculation: Calculate LogD using the formula: LogD = Log10([Concentration in Octanol] / [Concentration in PBS]).
References
-
The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 2014. Available at:[Link]
-
Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. ACS Medicinal Chemistry Letters, 2023. Available at:[Link]
-
Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 2024. Available at:[Link] (Derived from source data).
-
7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin, 2017. Available at:[Link]
-
Discovery of N-Ethyl-4-[2-(4-fluoro-2,6-dimethyl-phenoxy)-5-(1-hydroxy-1-methyl-ethyl)phenyl]-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide (ABBV-744), a BET Bromodomain Inhibitor. Journal of Medicinal Chemistry, 2020. Available at:[Link]
Sources
- 1. 1416440-15-7|4-Methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. CAS:1416440-15-7, 4-Methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid-毕得医药 [bidepharm.com]
- 3. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 6. 1416440-15-7|4-Methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid|BLD Pharm [bldpharm.com]
- 7. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
